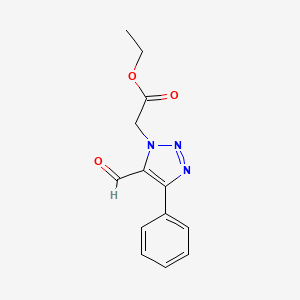

ethyl (5-formyl-4-phenyl-1H-1,2,3-triazol-1-yl)acetate

Beschreibung

Ethyl-(5-Formyl-4-phenyl-1H-1,2,3-triazol-1-yl)acetat ist eine heterocyclische Verbindung, die einen Triazolring aufweist. Dieser ist ein fünfgliedriger Ring, der drei Stickstoffatome enthält.

Eigenschaften

Molekularformel |

C13H13N3O3 |

|---|---|

Molekulargewicht |

259.26 g/mol |

IUPAC-Name |

ethyl 2-(5-formyl-4-phenyltriazol-1-yl)acetate |

InChI |

InChI=1S/C13H13N3O3/c1-2-19-12(18)8-16-11(9-17)13(14-15-16)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |

InChI-Schlüssel |

GGMDKGBOHNIDCP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CN1C(=C(N=N1)C2=CC=CC=C2)C=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-(5-Formyl-4-phenyl-1H-1,2,3-triazol-1-yl)acetat beinhaltet typischerweise die Cycloadditionsreaktion, die als Huisgen-1,3-dipolare Cycloaddition bekannt ist. Diese Reaktion findet zwischen einem Azid und einem Alkin statt, um den Triazolring zu bilden. Der allgemeine Syntheseweg lässt sich wie folgt zusammenfassen:

Bildung des Azids: Das Ausgangsmaterial, oft ein substituiertes Benzylhalogenid, wird unter Verwendung von Natriumazid in einem polaren aprotischen Lösungsmittel wie Dimethylformamid (DMF) in das entsprechende Azid umgewandelt.

Cycloadditionsreaktion: Das Azid wird dann in Gegenwart eines Kupfer(I)-Katalysators (CuSO4 und Natriumascorbat) mit einem Alkin (wie Ethylpropiolat) umgesetzt, um den Triazolring zu bilden.

Formylierung: Die resultierende Triazolverbindung wird dann unter Verwendung eines Formylierungsmittels wie DMF und POCl3 einer Formylierung unterzogen, um die Formylgruppe in der 5-Position des Triazolrings einzuführen.

Industrielle Produktionsverfahren

Die industrielle Produktion von Ethyl-(5-Formyl-4-phenyl-1H-1,2,3-triazol-1-yl)acetat würde wahrscheinlich ähnliche Synthesewege, jedoch in größerem Maßstab, verfolgen. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung von Ausbeute und Reinheit sowie die Implementierung von kontinuierlichen Flussverfahren zur Steigerung der Effizienz und Skalierbarkeit beinhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-(5-Formyl-4-phenyl-1H-1,2,3-triazol-1-yl)acetat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Formylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu einer Carbonsäure oxidiert werden.

Reduktion: Die Formylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) zu einer Hydroxymethylgruppe reduziert werden.

Substitution: Der Phenylring kann elektrophile aromatische Substitutionsreaktionen wie Nitrierung oder Halogenierung unter Verwendung von Reagenzien wie Salpetersäure (HNO3) oder Brom (Br2) eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: KMnO4 in wässriger Lösung, CrO3 in Essigsäure.

Reduktion: NaBH4 in Methanol, LiAlH4 in Ether.

Substitution: HNO3 in Schwefelsäure zur Nitrierung, Br2 in Essigsäure zur Bromierung.

Hauptprodukte

Oxidation: Ethyl-(5-Carboxy-4-phenyl-1H-1,2,3-triazol-1-yl)acetat.

Reduktion: Ethyl-(5-Hydroxymethyl-4-phenyl-1H-1,2,3-triazol-1-yl)acetat.

Substitution: Verschiedene substituierte Phenylderivate, abhängig vom eingeführten Substituenten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-(5-Formyl-4-phenyl-1H-1,2,3-triazol-1-yl)acetat hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es wirken, indem es an bestimmte molekulare Zielstrukturen, wie Enzyme oder Rezeptoren, bindet und deren Aktivität moduliert. Der Triazolring kann über Wasserstoffbrückenbindungen, π-π-Stapelung und Koordination mit Metallionen mit biologischen Makromolekülen interagieren und so verschiedene biochemische Pfade beeinflussen.

Wirkmechanismus

The mechanism of action of ETHYL 2-(5-FORMYL-4-PHENYL-1H-1,2,3-TRIAZOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. The formyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme function. The phenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit

Das Vorhandensein der Formylgruppe in Ethyl-(5-Formyl-4-phenyl-1H-1,2,3-triazol-1-yl)acetat macht es zu einem vielseitigen Zwischenprodukt für weitere chemische Modifikationen. Diese funktionelle Gruppe kann leicht in verschiedene andere funktionelle Gruppen umgewandelt werden, wodurch es zu einer wertvollen Verbindung in der synthetischen Chemie wird.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.